N-(3-anilinophenyl)-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes an aniline group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Aniline Group: The aniline group can be attached through a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with a halogenated pyrazole compound.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the resulting compound with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its ability to undergo various chemical modifications allows for the creation of novel materials with specific properties, such as improved thermal stability and conductivity.
Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving nitro and aniline groups.
Industrial Applications: Its chemical reactivity makes it useful in the synthesis of other complex organic molecules, which can be used in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aniline group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-ANILINOPHENYL)ALKANOIC ACIDS: These compounds share the aniline group and have similar applications in medicinal chemistry.
N-PHENYLMALEIMIDES: These compounds also contain an aniline group and are used in similar synthetic and industrial applications.
Uniqueness
N-(3-ANILINOPHENYL)-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its combination of a nitro group, aniline group, and pyrazole ring. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H17N5O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(3-anilinophenyl)-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-12-16(23(25)26)17(22(2)21-12)18(24)20-15-10-6-9-14(11-15)19-13-7-4-3-5-8-13/h3-11,19H,1-2H3,(H,20,24) |
InChI Key |
HARIBRLFPDAJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)NC3=CC=CC=C3)C |
solubility |
3.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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